BenchChemオンラインストアへようこそ!

BMS-587101

LFA-1 inhibition ICAM-1 adhesion comparative potency

BMS-587101 provides an IC50 of 20 nM in HUVEC T-cell adhesion assays—10-fold more potent than BIRT 377 (IC50=205 nM)—with validated integrin selectivity: no inhibition of αIIbβ3, VLA-4, or Mac-1 at ≤30 μM. Oral bioavailability confirmed in rodents. Demonstrated disease-modifying bone-sparing efficacy in two murine arthritis models. First small-molecule LFA-1 antagonist with published CTLA-4Ig combination data in transplant rejection. Ideal SAR reference with validated process chemistry for kilogram-scale synthesis. Choose BMS-587101 for preclinical inflammation, autoimmune, or transplant studies where off-target integrin effects must be avoided.

Molecular Formula C26H20Cl2N4O4S
Molecular Weight 555.4 g/mol
CAS No. 509083-77-6
Cat. No. B1667226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-587101
CAS509083-77-6
Synonyms5-(9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro(4,4)non-7-ylmethyl)-3-thiophenecarboxylic acid
BMS 587101
BMS-587101
BMS587101
Molecular FormulaC26H20Cl2N4O4S
Molecular Weight555.4 g/mol
Structural Identifiers
SMILESCN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1
InChIKeyNXNKJLOEGWSJGI-BKMJKUGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-587101 CAS 509083-77-6 Supplier: LFA-1 Small-Molecule Antagonist Chemical Procurement Guide


BMS-587101 (CAS 509083-77-6), chemically defined as 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid, is a spirocyclic hydantoin-based small-molecule antagonist of leukocyte function-associated antigen-1 (LFA-1) with the molecular formula C26H20Cl2N4O4S and a molecular weight of 555.43 g/mol [1]. It functions by directly binding to the CD11a I-domain of LFA-1, competitively inhibiting its interaction with intercellular adhesion molecule-1 (ICAM-1) [2]. The compound exhibits oral bioavailability in rodents and has demonstrated anti-inflammatory efficacy in preclinical models of arthritis and transplant rejection [3][4].

Why BMS-587101 Cannot Be Substituted with Generic LFA-1 Antagonists: Differential Selectivity and In Vivo Validation


LFA-1 antagonists exhibit substantial variation in potency, selectivity, and in vivo efficacy that precludes simple interchange between compounds. BMS-587101 demonstrates an IC50 of 20 nM in human HUVEC T-cell adhesion assays, which is approximately 10-fold more potent than the early-generation LFA-1 antagonist BIRT 377 (IC50 = 205 nM) in direct comparative testing [1]. Critically, BMS-587101 maintains robust integrin selectivity, exhibiting no significant inhibition of αIIbβ3, VLA-4, or Mac-1 integrins at concentrations up to 30 μM [2]. This selectivity profile, combined with validated oral bioavailability and disease-modifying efficacy in two independent arthritis models, distinguishes BMS-587101 from both less selective early-generation compounds and highly potent but indication-limited alternatives such as Lifitegrast (ophthalmic formulation only) [3]. Substitution with an uncharacterized analog risks experimental failure due to off-target integrin effects, inadequate oral exposure, or lack of validated in vivo efficacy.

BMS-587101 Product-Specific Quantitative Differentiation Evidence


10-Fold Superior Potency to BIRT 377 in Direct Head-to-Head LFA-1/ICAM-1 Adhesion Assay

In a direct head-to-head comparison using an EPIC kinetic assay measuring anti-IgM stimulated LFA-1/ICAM-1 association in RL cells, BMS-587101 demonstrated an IC50 of 19 nM, representing an approximately 10.8-fold increase in potency compared to the early-generation LFA-1 antagonist BIRT 377, which exhibited an IC50 of 205 nM in the same assay [1]. Both compounds were tested under identical conditions with triplicate measurements.

LFA-1 inhibition ICAM-1 adhesion comparative potency

Integrin Selectivity Profile: Minimal Off-Target Activity Against αIIbβ3, VLA-4, and Mac-1

Selectivity profiling of BMS-587101 against other integrins revealed no measurable inhibition of αIIbβ3-mediated platelet aggregation (0% inhibition at 30 μM with both ADP and collagen agonists), no inhibition of VLA-4-mediated Jurkat cell adhesion to CS-1 (0% at 30 μM), and only marginal inhibition of Mac-1-mediated THP-1 adhesion to iC3b (10% at 10 μM) [1]. This selectivity profile is essential for differentiating from pan-integrin inhibitors that may cause bleeding or immune dysfunction.

integrin selectivity off-target profiling safety pharmacology

Validated Oral Efficacy in Two Distinct Murine Arthritis Models with Bone Protection

Oral administration of BMS-587101 produced significant reduction in clinical arthritis scores in both antibody-induced arthritis and collagen-induced arthritis models, with efficacy comparable or superior to anti-mouse LFA-1 antibody treatment [1]. Notably, histological analysis of paws from collagen-induced arthritis studies revealed marked protection from bone destruction in BMS-587101-treated animals compared to extensive inflammation and bone erosion in vehicle-treated controls [1]. The compound also significantly reduced cytokine mRNA levels (including TNF-α, IL-1β, and IL-6) in joint tissues of antibody-induced arthritis animals relative to vehicle controls [1].

rheumatoid arthritis in vivo efficacy disease modification oral bioavailability

Species Cross-Reactivity: Potent Inhibition in Both Human and Murine Systems

BMS-587101 exhibits inhibitory activity across human and murine systems, with an IC50 of 20 nM in human HUVEC T-cell adhesion assays and 150 nM in mouse splenocyte/mouse ICAM-1 expressing bEND cell assays [1]. This cross-reactivity enables direct translation from in vitro human cell pharmacology to in vivo murine efficacy studies without requiring surrogate compounds.

species cross-reactivity translational pharmacology preclinical validation

Clinical Candidate Selection: Scalable Kilogram Synthesis and Process Validation

BMS-587101 was selected for clinical development based on its overall profile, requiring development of a scalable synthesis capable of reliably generating kilogram quantities of API [1]. The optimized four-step synthesis features a diastereoselective [3+2] azomethine ylide cycloaddition to construct the spirocyclic core followed by classical resolution, achieving >98% enantiomeric excess with an overall yield of 22% at kilogram scale [1]. This process validation provides procurement confidence that material of consistent quality and stereochemical purity is available for advanced studies.

process chemistry scale-up GMP manufacturing clinical candidate

Optimal BMS-587101 Research and Industrial Application Scenarios


Rheumatoid Arthritis and Inflammatory Disease Preclinical Efficacy Studies

BMS-587101 is optimally deployed in preclinical studies of rheumatoid arthritis and other LFA-1/ICAM-1-driven inflammatory conditions where oral administration and disease-modifying efficacy are required. The compound has demonstrated significant reduction in clinical arthritis scores and marked protection from bone destruction in both antibody-induced and collagen-induced murine arthritis models following oral dosing [1]. This validated in vivo efficacy profile supports selection for studies investigating LFA-1 antagonism as a therapeutic strategy for inflammatory joint disease, particularly where evaluation of bone-sparing effects is a key endpoint [1].

LFA-1/ICAM-1 Pathway Mechanistic Studies Requiring Integrin Selectivity

For researchers investigating LFA-1-specific signaling or adhesion mechanisms, BMS-587101 offers a well-characterized selectivity profile with minimal cross-reactivity against αIIbβ3, VLA-4, and Mac-1 integrins at concentrations up to 30 μM [1]. This selectivity makes BMS-587101 preferable to pan-integrin inhibitors or less selective LFA-1 antagonists in experiments where off-target integrin effects would confound data interpretation, such as studies of platelet function, leukocyte trafficking, or integrin cross-talk [1].

Transplantation Immunology and Combination Immunotherapy Research

BMS-587101 is uniquely positioned for transplantation immunology studies, as it is the first small-molecule LFA-1 antagonist for which efficacy in combination with CTLA-4Ig has been reported in an animal model of transplant rejection [1]. This combination data provides a validated foundation for studies investigating LFA-1 blockade as a component of multi-agent immunosuppressive regimens, with the oral bioavailability of BMS-587101 offering practical advantages over antibody-based LFA-1 blockade in chronic dosing paradigms [1].

Comparator Studies for Next-Generation LFA-1 Antagonist Development

BMS-587101 serves as an appropriate reference standard for structure-activity relationship (SAR) studies and benchmarking of novel LFA-1 antagonists. As the clinical candidate from the spirocyclic hydantoin series with extensive published characterization including selectivity profiling, in vivo efficacy data, and process chemistry validation [1][2], BMS-587101 provides a well-documented baseline against which improved potency, selectivity, or pharmacokinetic properties of new chemical entities can be quantitatively compared [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-587101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.